Phenyl-1H-pyrrol-2-yl-methanone oxime
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-1H-pyrrol-2-yl-methanone oxime typically involves the reaction of phenyl-1H-pyrrol-2-yl-methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenyl-1H-pyrrol-2-yl-methanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Phenyl-1H-pyrrol-2-yl-methanone oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl-1H-pyrrol-2-yl-methanone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form stable complexes with metal ions or act as a ligand in coordination chemistry. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Phenyl-1H-pyrrol-2-yl-methanone oxime can be compared with other similar compounds, such as:
Phenyl-1H-pyrrol-2-yl-methanone: Lacks the oxime group, resulting in different reactivity and applications.
Phenyl-1H-pyrrol-2-yl-methanone hydrazone: Contains a hydrazone group instead of an oxime, leading to distinct chemical properties and uses.
Phenyl-1H-pyrrol-2-yl-methanone semicarbazone: Features a semicarbazone group, which affects its stability and reactivity.
Properties
IUPAC Name |
(NE)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-8,12,14H/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZLDNXWTQUQHG-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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